Biotin-slf
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Overview
Description
Biotin-slf, also known as biotin-sulfo-N-hydroxysuccinimide ester, is a derivative of biotin, a water-soluble B-complex vitamin. Biotin plays a crucial role as a coenzyme in various metabolic processes, including gluconeogenesis, fatty acid synthesis, and amino acid metabolism. This compound is widely used in biochemical and biotechnological applications due to its ability to form strong, non-covalent bonds with streptavidin, a protein commonly used in molecular biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of biotin-slf involves the reaction of biotin with sulfo-N-hydroxysuccinimide (sulfo-NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under mild conditions. The resulting product is purified through techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification. The scalability of the process ensures the availability of this compound for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
Biotin-slf undergoes several types of chemical reactions, including:
Substitution Reactions: this compound can react with primary amines to form stable amide bonds. This reaction is commonly used for biotinylation of proteins and other biomolecules.
Hydrolysis: In aqueous environments, this compound can hydrolyze to release biotin and sulfo-NHS.
Common Reagents and Conditions
Primary Amines: Used in substitution reactions to form amide bonds.
Buffers: Phosphate-buffered saline (PBS) is often used to maintain pH during reactions.
Organic Solvents: DMF and dimethyl sulfoxide (DMSO) are commonly used as solvents.
Major Products Formed
Biotinylated Proteins: Formed through substitution reactions with primary amines.
Biotin: Released during hydrolysis.
Scientific Research Applications
Biotin-slf has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of biotinylated compounds for various assays.
Biology: Employed in biotin-streptavidin systems for protein purification, detection, and immobilization.
Medicine: Utilized in diagnostic assays, such as enzyme-linked immunosorbent assays (ELISAs), for detecting specific biomolecules.
Industry: Applied in the production of biotinylated enzymes and antibodies for research and diagnostic purposes.
Mechanism of Action
Biotin-slf exerts its effects through the formation of strong, non-covalent bonds with streptavidin. The biotin-streptavidin interaction is one of the strongest known non-covalent interactions, with a dissociation constant (Kd) in the femtomolar range. This interaction is utilized in various applications to immobilize or detect biotinylated molecules. The molecular targets of this compound include proteins and other biomolecules containing primary amines, which react with the sulfo-NHS ester to form stable amide bonds.
Comparison with Similar Compounds
Biotin-slf is unique due to its high affinity for streptavidin and its ability to form stable amide bonds with primary amines. Similar compounds include:
Biotin-NHS: A non-sulfonated version of this compound, used for biotinylation of biomolecules.
Biotin-PEG-NHS: A polyethylene glycol (PEG) conjugated version, offering increased solubility and reduced steric hindrance.
Biotin-HPDP: A biotin derivative used for reversible biotinylation through disulfide bond formation.
This compound stands out due to its sulfonated nature, which enhances its solubility in aqueous environments, making it particularly useful for biological applications.
Properties
Molecular Formula |
C52H76N6O13S |
---|---|
Molecular Weight |
1025.3 g/mol |
IUPAC Name |
[(1R)-1-[3-[[4-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutanoyl]amino]phenyl]-3-(3,4-dimethoxyphenyl)propyl] (2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate |
InChI |
InChI=1S/C52H76N6O13S/c1-6-52(2,3)48(62)49(63)58-25-10-9-14-39(58)50(64)71-40(19-17-35-18-20-41(66-4)42(32-35)67-5)36-12-11-13-37(33-36)55-46(61)22-21-45(60)54-24-27-69-29-31-70-30-28-68-26-23-53-44(59)16-8-7-15-43-47-38(34-72-43)56-51(65)57-47/h11-13,18,20,32-33,38-40,43,47H,6-10,14-17,19,21-31,34H2,1-5H3,(H,53,59)(H,54,60)(H,55,61)(H2,56,57,65)/t38-,39-,40+,43-,47-/m0/s1 |
InChI Key |
QFIMAWUXIBINCP-SLBVAARVSA-N |
Isomeric SMILES |
CCC(C)(C)C(=O)C(=O)N1CCCC[C@H]1C(=O)O[C@H](CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCC(=O)NCCOCCOCCOCCNC(=O)CCCC[C@H]4[C@@H]5[C@H](CS4)NC(=O)N5 |
Canonical SMILES |
CCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)OC(CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCC(=O)NCCOCCOCCOCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5 |
Origin of Product |
United States |
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